molecular formula C12H20F3NO3 B13584060 tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate

tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate

Cat. No.: B13584060
M. Wt: 283.29 g/mol
InChI Key: NXFFYCZEDXCNFL-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate: is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

The synthesis of tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride under controlled conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with aryl halides in the presence of palladium catalysts to form N-Boc-protected anilines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

    Hydrolysis: It can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate is widely used in scientific research, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive molecules.

    Agrochemicals: The compound is used in the development of new pesticides and herbicides.

    Material Science: It is employed in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl and carbamate groups play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate can be compared with similar compounds such as:

    tert-Butyl carbamate: A simpler analog used in similar synthetic applications.

    tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: Another related compound with different functional groups and reactivity.

    tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for various applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Properties

Molecular Formula

C12H20F3NO3

Molecular Weight

283.29 g/mol

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate

InChI

InChI=1S/C12H20F3NO3/c1-10(2,3)7(8(17)12(13,14)15)16-9(18)19-11(4,5)6/h7H,1-6H3,(H,16,18)

InChI Key

NXFFYCZEDXCNFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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